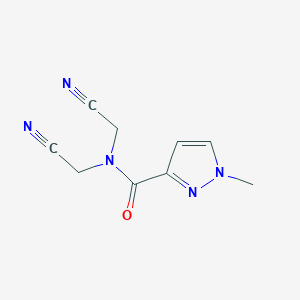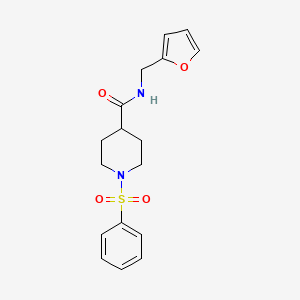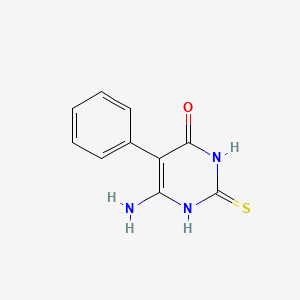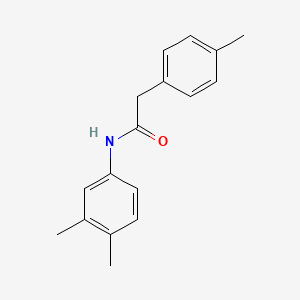
N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide, commonly known as 'BCP', is a pyrazole-based compound that has been extensively studied for its potential applications in various fields of scientific research. BCP is a versatile molecule that can be synthesized using different methods, and its unique chemical properties make it an excellent candidate for a wide range of applications.
作用機序
BCP's mechanism of action is not fully understood, but it is believed to act as an inhibitor of certain enzymes that play a crucial role in various biological processes. BCP has been shown to inhibit the activity of enzymes such as proteases and kinases, which are involved in signal transduction pathways and protein degradation.
Biochemical and physiological effects:
BCP has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. BCP has also been shown to have an impact on the immune system, as it can modulate the activity of immune cells such as T cells and macrophages.
実験室実験の利点と制限
BCP's unique chemical properties make it an excellent candidate for various lab experiments, such as the study of enzyme activity and the design of new drugs. However, BCP's limited solubility in water and other solvents can pose a challenge for some experiments, and its potential toxicity must be carefully considered.
将来の方向性
There are many potential future directions for the study of BCP, including the design of new drugs based on its chemical structure, the development of new materials with unique properties, and the study of its impact on various biological systems. Some potential future directions include the study of BCP's impact on the microbiome, its potential use in the treatment of viral infections, and the development of new imaging techniques based on its unique chemical properties.
Conclusion:
In conclusion, N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide, or BCP, is a pyrazole-based compound that has been extensively studied for its potential applications in various fields of scientific research. BCP's unique chemical properties make it an excellent candidate for a wide range of applications, and its impact on various biological systems is still being studied. While there are some limitations and challenges associated with the use of BCP in lab experiments, its potential as a tool for scientific research is significant, and future studies will undoubtedly shed more light on its properties and potential applications.
合成法
BCP can be synthesized using different methods, such as the reaction of 1-methyl-1H-pyrazole-3-carboxamide with cyanomethyl bromide in the presence of a base, or the reaction of 1-methyl-1H-pyrazole-3-carboxamide with cyanogen bromide and triethylamine. The synthesis process involves multiple steps, and the purity of the final product is critical for its use in scientific research.
科学的研究の応用
BCP has been studied extensively for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. BCP's unique chemical properties make it an excellent candidate for various applications, such as the design of new drugs, the development of new materials, and the study of biological systems.
特性
IUPAC Name |
N,N-bis(cyanomethyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-13-5-2-8(12-13)9(15)14(6-3-10)7-4-11/h2,5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZHDCNAGSADQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)
![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)


![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)



![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)